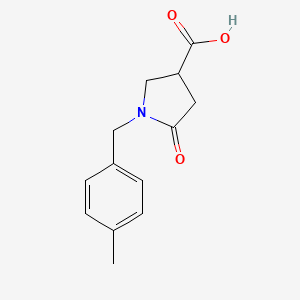

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

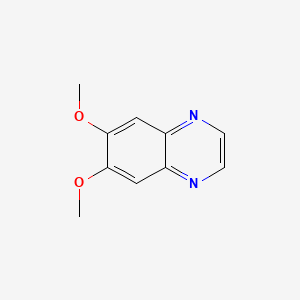

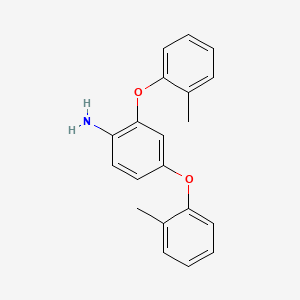

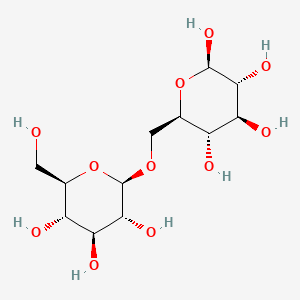

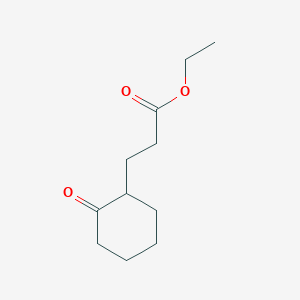

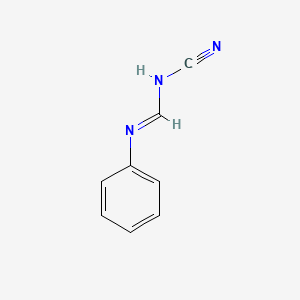

The compound seems to be a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group . The “4-Methylbenzyl” part suggests a benzene ring with a methyl (CH3) and a benzyl group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through coupling reactions . These reactions typically involve the use of reagents like (benzotriazol-1-yloxy) tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N’-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction and density functional theory (DFT) calculations . Infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) are also used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Methylbenzoic acid, a compound with a somewhat similar structure, is known to have certain physical and chemical properties .Scientific Research Applications

Multifunctional Metal-Organic Frameworks

A novel metal-organic framework (MOF) synthesized from a compound closely related to "1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid" showed significant potential for dye adsorption. This MOF, characterized by its 3D framework and ability to rapidly adsorb and selectively separate methyl orange from aqueous solutions, highlights the utility of such compounds in environmental cleanup and water treatment technologies (Zhao et al., 2020).

Corrosion Inhibition

Research into the anti-corrosive properties of derivatives of "this compound" demonstrated their effectiveness in protecting mild steel in hydrochloric acid solutions. These compounds, through adsorption on the metal surface, significantly reduce corrosion, suggesting applications in industrial processes and materials protection (Saady et al., 2018).

Asymmetric Synthesis of Amino Acids

Derivatives of "this compound" have been utilized as chiral auxiliaries in the asymmetric synthesis of α-amino acids. This application is crucial for producing compounds with high enantiomeric purity, which is vital in the pharmaceutical industry for creating drugs with specific biological activities (Belokon’ et al., 2002).

Organic Synthesis and Material Science

The compound and its derivatives have been studied for their roles in facilitating organic synthesis and the development of new materials. For instance, they have been involved in the synthesis of poly(amide-imide)s with heat resistance properties, indicating their potential in creating advanced polymers for high-temperature applications (Hajibeygi et al., 2011).

Antioxidant and Anticholinergic Activities

A study on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, demonstrated the significant antioxidant and anticholinergic activities of these compounds. This suggests their potential use in developing treatments for diseases caused by oxidative stress and cholinergic dysfunction (Rezai et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXYAJLUDQSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372442 | |

| Record name | 1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96449-91-1 | |

| Record name | 1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)